2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine
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Overview
Description
2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 4-methoxybenzaldehyde, phenylacetone, and pentylamine with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as acetylcholinesterase and advanced glycation end products (AGEs) formation inhibitors. The compound’s structure allows it to bind to active sites of these enzymes, thereby blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Known for its polyfunctional properties against Alzheimer’s disease.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Exhibits antiproliferative activity against cancer cell lines.
Uniqueness
2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine stands out due to its unique combination of phenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-pentyl-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-3-4-6-11-19-16-21(17-12-14-20(25-2)15-13-17)24-22(23-19)18-9-7-5-8-10-18/h5,7-10,12-16H,3-4,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQPNPXZOZXWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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